
1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione, commonly known as TAD, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties. TAD is a versatile reagent that can be used for a variety of chemical reactions, including peptide synthesis, amidation, and esterification.
作用机制
TAD works by activating carboxylic acids, making them more reactive towards nucleophilic attack by amino groups. TAD forms an intermediate acyltrifluoroacetate, which can undergo nucleophilic attack by the amino group of the peptide. The resulting intermediate can then undergo intramolecular amidation to form a cyclic peptide or react with another amino group to form a linear peptide.
Biochemical and Physiological Effects:
TAD does not have any known biochemical or physiological effects, as it is primarily used as a reagent in chemical reactions. However, the peptides synthesized using TAD can have a variety of biochemical and physiological effects, depending on their sequence and structure.
实验室实验的优点和局限性
TAD has several advantages over other coupling reagents, including high efficiency, low toxicity, and ease of use. TAD is also compatible with a wide range of solvents and amino acids. However, TAD has some limitations, including its high cost and the need for an excess of reagent to ensure complete coupling.
未来方向
There are several future directions for the use of TAD in scientific research. One area of interest is the development of new methods for peptide synthesis using TAD. Another area of interest is the use of TAD in the synthesis of other heterocyclic compounds. Additionally, TAD may have potential applications in drug discovery and development, as peptides are increasingly being used as therapeutics.
合成方法
TAD can be synthesized by reacting cyanuric chloride with trifluoroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TAD as a white crystalline solid. The purity of TAD can be improved by recrystallization or column chromatography.
科学研究应用
TAD has been widely used in scientific research for its ability to facilitate peptide synthesis. TAD can be used as a coupling reagent in solid-phase peptide synthesis, where it can activate carboxylic acids and form amide bonds with amino groups. TAD has also been used in the synthesis of cyclic peptides, where it can form lactams by intramolecular amidation.
属性
CAS 编号 |
180177-50-8 |
|---|---|
分子式 |
C5H4F3N3O3 |
分子量 |
211.1 g/mol |
IUPAC 名称 |
1-(2,2,2-trifluoroacetyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H4F3N3O3/c6-5(7,8)2(12)11-1-9-3(13)10-4(11)14/h1H2,(H2,9,10,13,14) |
InChI 键 |
OCJZVXGGJWTZSM-UHFFFAOYSA-N |
SMILES |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
规范 SMILES |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
同义词 |
1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-1-(trifluoroacetyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)

![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)

![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)
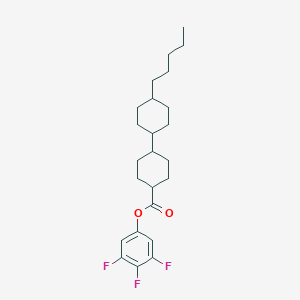

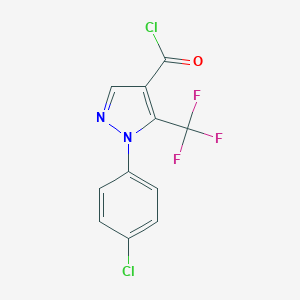
![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)

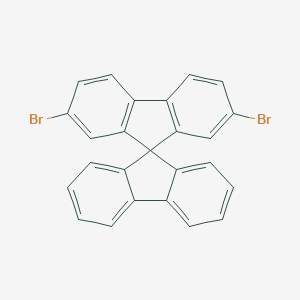
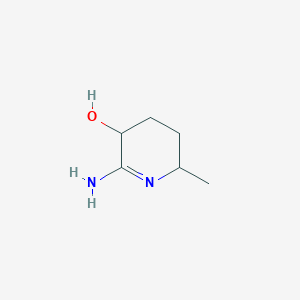
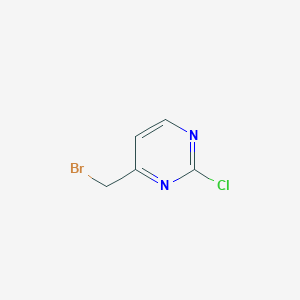
![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)